3-Methoxy-5-methylbenzofuran-2-carboxylic acid
Description
3-Methoxy-5-methylbenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a methoxy group at position 3 and a methyl group at position 5 of the benzofuran core. Benzofuran carboxylic acids are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug design, owing to their aromatic stability and capacity for functionalization .
Properties
IUPAC Name |
3-methoxy-5-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-4-8-7(5-6)9(14-2)10(15-8)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAHGSKFKXPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylbenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: Introduction of a methoxy group at the third position using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Methylation: Introduction of a methyl group at the fifth position using a methylating agent such as methyl iodide in the presence of a base.
Carboxylation: Introduction of a carboxylic acid group at the second position through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxy-5-methylbenzofuran-2-carboxaldehyde or this compound.
Reduction: Formation of 3-methoxy-5-methylbenzofuran-2-methanol or 3-methoxy-5-methylbenzofuran-2-carboxaldehyde.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 3-methoxy-5-methylbenzofuran-2-carboxylic acid can act as inhibitors of the 5-lipoxygenase enzyme system. This inhibition is crucial for reducing the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses and allergic reactions such as asthma and allergic rhinitis. The ability to modulate these pathways positions such compounds as potential treatments for various inflammatory diseases .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzofuran derivatives, including this compound. For instance, derivatives of benzofuran have shown efficacy against Mycobacterium tuberculosis, indicating that this compound could be developed into a therapeutic agent for tuberculosis treatment . The structural modifications in benzofurans often enhance their activity against both bacterial and fungal pathogens, making them promising candidates for new antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Studies have shown that specific substitutions at various positions on the benzofuran ring can significantly influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C-6 Hydroxyl Group | Essential for antibacterial activity |
| C-2 Aromatic Substituents | Impact on strain specificity |
| C-3 Carboxylic Acid | Enhances anti-inflammatory effects |
These findings suggest that careful modification of the compound's structure can lead to improved pharmacological profiles.
Antibacterial Efficacy
In a study evaluating a series of benzofuran derivatives, including those structurally related to this compound, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with hydroxyl groups at specific positions exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antitubercular Activity
A focused investigation on benzofuran derivatives revealed that certain modifications resulted in potent inhibitors of M. tuberculosis. One derivative was found to have an IC50 value below 0.6 μM, showcasing its potential as a lead compound for further development against tuberculosis .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Data Table: Key Structural and Commercial Attributes
*Hypothetical structure inferred from analogues.
Biological Activity
Overview
3-Methoxy-5-methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O4, characterized by a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position of the benzofuran ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Methoxylation : Introduction of a methoxy group using agents like dimethyl sulfate.
- Methylation : Addition of a methyl group using methyl iodide.
- Carboxylation : Formation of the carboxylic acid group through reactions often involving carbon dioxide under specific conditions.
Key Synthetic Routes
| Step | Reagents Used | Conditions |
|---|---|---|
| Methoxylation | Dimethyl sulfate | Base (e.g., sodium hydride) |
| Methylation | Methyl iodide | Base |
| Carboxylation | Carbon dioxide | High pressure and temperature |
Antimicrobial Properties
Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity. Studies have tested various derivatives against Gram-positive cocci, Gram-negative rods, and yeasts, showing promising results in inhibiting microbial growth .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance:
- A study reported that certain derivatives displayed cytotoxic effects against ovarian carcinoma cell lines (Skov-3) and human hepatocellular carcinoma cells .
- The compound was found to induce apoptosis in cancer cells by activating caspase pathways, demonstrating its potential as a chemotherapeutic agent .
Table: Summary of Anticancer Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Skov-3 | <50 | Induces apoptosis via caspase activation |
| Derivative A | HeLa | 20–85 | DNA intercalation |
| Derivative B | MDA-MB-435 | <0.01 | Inhibits tubulin polymerization |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzymatic Interactions : The methoxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions that enhance binding affinity to enzymes.
- Cellular Targets : The compound has been shown to intercalate with DNA, inhibiting its cleavage by endonucleases, which is critical for its anticancer properties .
Case Studies
- Antimicrobial Activity Study : A study conducted on several benzofuran derivatives demonstrated notable antimicrobial effects against specific pathogens, suggesting that structural modifications can enhance efficacy .
- Cytotoxicity Assessment : In vitro studies revealed that compounds similar to this compound could reduce cell viability in cancer lines significantly, indicating their potential for therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for 3-methoxy-5-methylbenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of substituted phenolic precursors. For example:
- Step 1: Start with 3-methoxy-5-methylphenol. React with bromoacetic acid under basic conditions (K₂CO₃/DMF) to form the benzofuran core via Ullmann-type coupling .
- Step 2: Oxidize the intermediate using Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group.
- Critical Factors:
- Temperature: Higher temperatures (>100°C) accelerate cyclization but may cause decarboxylation.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst: CuI enhances coupling efficiency in Step 1.
- Yield Optimization: Pilot studies suggest yields range from 45–65%, with purity >95% confirmed by HPLC .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural validation?
Methodological Answer:
A multi-technique approach is recommended:
- NMR:
- ¹H NMR: Look for characteristic signals: methoxy group (~δ 3.8 ppm), methyl substituent (δ 2.3–2.5 ppm), and benzofuran protons (δ 6.8–7.5 ppm).
- ¹³C NMR: Carboxylic acid carbon appears at ~δ 170 ppm.
- IR: Strong absorption at ~1680–1720 cm⁻¹ confirms the carboxylic acid C=O stretch.
- Mass Spectrometry (HRMS): Exact mass calculated for C₁₁H₁₀O₄: [M+H]⁺ = 207.0657.
- X-ray Crystallography (if crystalline): Resolves regiochemistry of methoxy and methyl groups .
- Validation: Cross-check observed data with computational predictions (e.g., Gaussian DFT for NMR shifts) to resolve ambiguities .
Advanced: How can regioselectivity challenges in introducing methoxy and methyl groups be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups: Use protecting groups (e.g., acetyl) on the phenol precursor to guide methylation/methoxylation.
- Metal Catalysts: Pd(OAc)₂ with ligands (e.g., XPhos) enhances para-selectivity in Suzuki-Miyaura coupling for methyl group introduction .
- Case Study: In a 2022 study, methyl group introduction at C5 was achieved with 89% selectivity using a bulky directing group (tert-butyl) to sterically hinder alternative positions .
Advanced: What strategies are effective for evaluating the compound’s bioactivity, and how should conflicting data be interpreted?
Methodological Answer:
- Screening Workflow:
- In vitro Assays: Test antioxidant activity via DPPH radical scavenging (IC₅₀ comparison to Trolox).
- Anti-inflammatory: Measure COX-2 inhibition (ELISA) and compare to celecoxib.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) and normal cells (e.g., HEK293).
- Data Interpretation:
- Contradictions: Discrepancies in IC₅₀ values (e.g., high antioxidant but low anti-inflammatory activity) may arise from assay-specific interference (e.g., compound fluorescence in fluorogenic assays).
- Mitigation: Validate results with orthogonal assays (e.g., FRAP for antioxidants) and adjust for solvent artifacts (e.g., DMSO quenching radicals) .
Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- Common Issues:
- NMR shifts deviating >0.5 ppm may indicate incorrect tautomerization or solvent effects.
- MS adducts (e.g., Na⁺/K⁺) can skew molecular ion peaks.
- Resolution Steps:
- Re-optimize Computational Parameters: Use IEFPCM solvent model (for DMSO) in DFT calculations.
- Experimental Replication: Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Case Example: A 2021 study resolved a ¹³C NMR discrepancy (δ 168 vs. 170 ppm) by identifying a keto-enol tautomer overlooked in initial modeling .
Advanced: What are best practices for synthesizing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
- Derivatization Strategies:
- Carboxylic Acid Modifications: Convert to amides (EDC/HOBt coupling) or esters (Fischer esterification).
- Ring Substitutions: Introduce halogens (e.g., Cl at C7 via electrophilic substitution) or electron-withdrawing groups (NO₂) to modulate electronic effects.
- Case Study: Methyl ester derivatives of similar benzofurans showed 3× higher bioavailability in murine models, highlighting the role of lipophilicity in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
